

N-Desethyl amodiaquine dihydrochloride

biological activity

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Compound Focus: N-Desethyl amodiaquine dihydrochloride

CAS No.: 79049-30-2

Cat. No.: S904130

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Biological Activity and Key Characteristics

N-Desethyl amodiaquine dihydrochloride is the major, biologically active metabolite of the antimalarial drug Amodiaquine [1] [2] [3]. It is primarily responsible for the therapeutic and toxicological effects of the parent drug [4] [5].

The table below summarizes its core biological activities and physicochemical properties:

Property / Activity	Description / Value
Primary Role	Biologically active metabolite of Amodiaquine; Antiparasitic agent [1] [2] [3]
Molecular Weight	400.73 g/mol [1] [4] [6]
Molecular Formula	$C_{18}H_{20}Cl_3N_3O$ [1] [2]
CAS Number	79049-30-2 [1] [4] [6]
Purity	≥95% to ≥98% (varies by supplier) [4] [3]
Physical Form	Light yellow to yellow solid powder [4] [3]

Property / Activity	Description / Value
Mechanism of Action	Potent inhibitor of heme polymerase, leading to toxic heme buildup in malaria parasites [6]
Cardiovascular Effects	Contributes to concentration-dependent bradycardia, hypotension, and QT interval prolongation [5]

Quantitative Efficacy Data

The antiparasitic efficacy of **N-Desethyl amodiaquine dihydrochloride** has been quantified against specific strains of *Plasmodium falciparum*. The table below presents the half-maximal inhibitory concentration (IC₅₀) values, which are consistent across multiple commercial and technical sources [1] [2] [3]:

Malaria Strain	Reported IC ₅₀ Value
3D7	25 nM
V1/S	97 nM

In vitro studies on isolated mouse atrial preparations demonstrate direct, concentration-dependent bradycardic effects, with significant reduction in spontaneous beating rate observed at concentrations of 3 $\mu\text{mol/L}$ and 10 $\mu\text{mol/L}$ [5].

Experimental Protocols and Methodologies

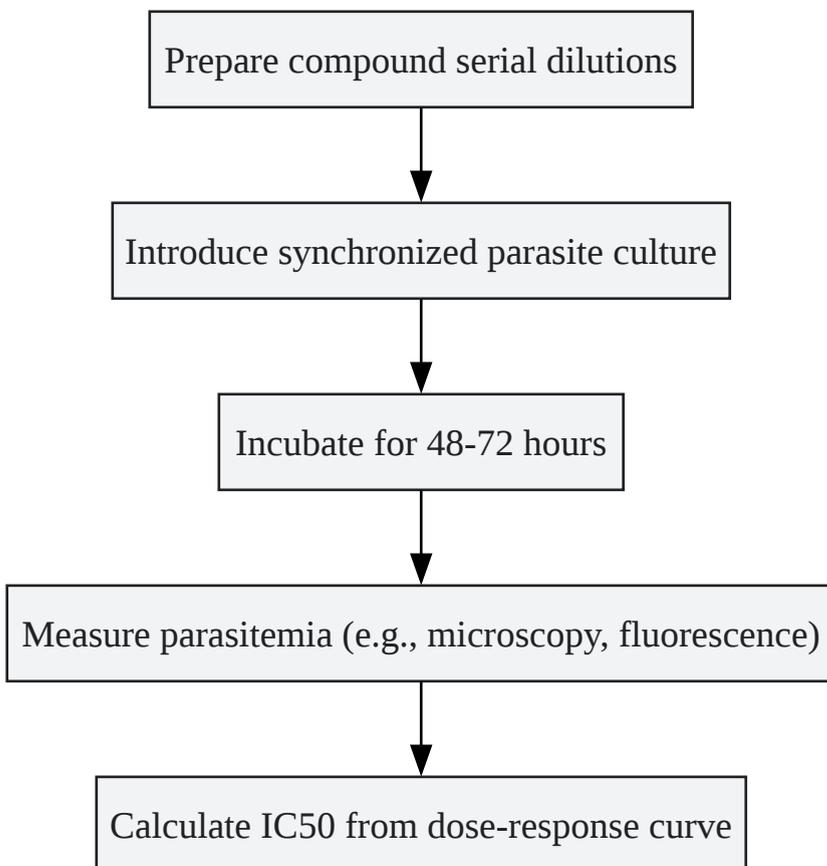
For researchers aiming to validate or work with this compound, here are summaries of key experimental approaches derived from the literature.

In Vitro Antiparasitic Activity Assay

This protocol is used to determine IC₅₀ values against malaria parasites.

- **Objective:** To evaluate the inhibitory potency of **N-Desethyl amodiaquine dihydrochloride** against different strains of *P. falciparum* [1] [2].
- **Key Reagents:** Culture of target malaria strains (e.g., 3D7, V1/S), **N-Desethyl amodiaquine dihydrochloride**, complete culture medium.
- **Procedure:**
 - Prepare a serial dilution of the compound in a culture medium.
 - Introduce a synchronized culture of the target parasite strain.
 - Incubate the culture for a defined period (e.g., 48-72 hours).
 - Measure parasite viability, typically by measuring parasitemia via microscopy or fluorescence-based methods (e.g., SYBR Green assay).
- **Data Analysis:** Dose-response curves are plotted, and IC_{50} values are calculated using non-linear regression analysis.

This experimental workflow can be visualized as follows:



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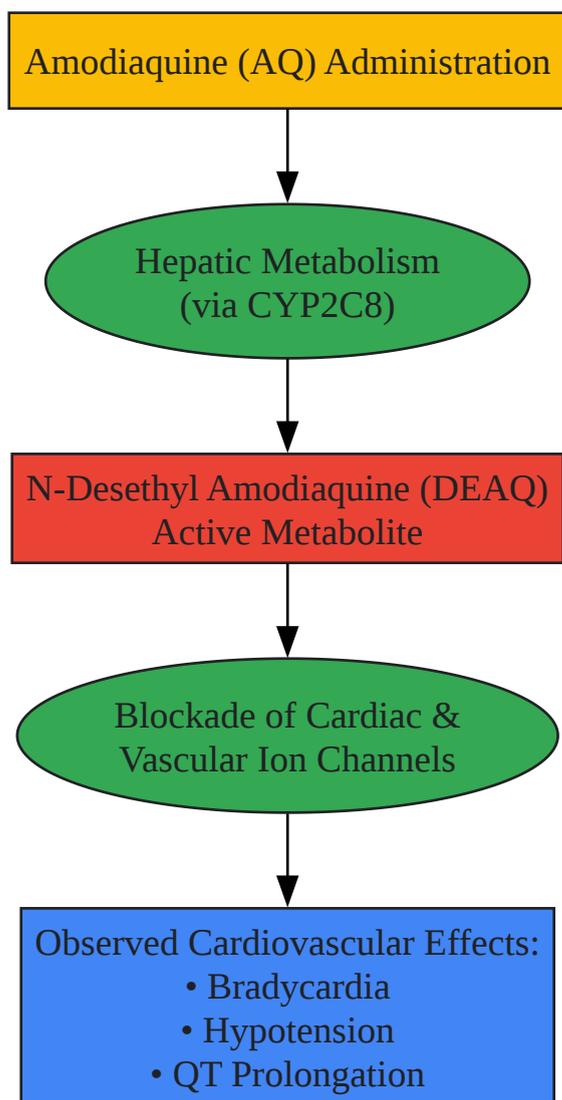
In vitro assay workflow for determining antimalarial IC_{50} .

Cardiovascular Effect Assessment in Preclinical Models

This protocol assesses the compound's direct impact on heart rate.

- **Objective:** To investigate the bradycardic effects of N-Desethyl amodiaquine and its metabolite directly on cardiac tissue [5].
- **Key Reagents:** Isolated mouse atrial preparations, physiological salt solution (e.g., Krebs-Henseleit solution), carbogen (95% O₂, 5% CO₂), **N-Desethyl amodiaquine dihydrochloride**.
- **Procedure:**
 - Isolate mouse atria, ensuring the sinoatrial node (SAN) is intact.
 - Mount the tissue in an organ bath containing oxygenated physiological salt solution, maintained at a constant temperature (e.g., 37°C).
 - Connect the tissue to a force transducer to record the spontaneous beating rate.
 - Allow the tissue to stabilize.
 - Apply cumulative concentrations of the compound (e.g., 3 µmol/L, 10 µmol/L) to the organ bath.
 - Record the change in spontaneous beating rate after each concentration addition.
- **Data Analysis:** The percentage reduction in beating rate is calculated for each concentration and compared to baseline and control groups.

The relationship between the compound and its observed cardiovascular effects involves multiple physiological systems, as illustrated below:



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Proposed pathway for cardiovascular effects of amodiaquine and its metabolite.

Research Applications and Significance

- **Malaria Research:** The primary application is for investigating the efficacy, pharmacokinetics, and pharmacodynamics of amodiaquine therapy in malaria [1] [4] [5].
- **Cardiac Safety Pharmacology:** It is a critical tool for studying the concentration-dependent cardiovascular effects (bradycardia, hypotension, QT prolongation) associated with 4-aminoquinoline antimalarials [5].
- **Metabolomics Research:** Used in studies focusing on the metabolic pathways of antimalarial drugs and the role of specific enzymes like CYP2C8 [4].

Key Considerations for Researchers

- **Handling and Storage:** The compound is typically supplied as a solid powder and should be stored sealed, protected from moisture, at **-20°C** for long-term stability [3].
- **Solubility for In Vitro Work:**
 - **DMSO:** ~62.5 mg/mL (~155.97 mM) [1] [3]
 - **Water:** ~100 mg/mL (~249.54 mM) [1] [3]
- **In Vivo Formulation:** For animal studies, it can be formulated in vehicles such as **10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline** [1] [3]. It is crucial to prepare in vivo formulations freshly and use them promptly.

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